molecular formula C18H25N3O2S B11618700 3,3-dimethyl-8-(morpholin-4-yl)-6-(propylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(morpholin-4-yl)-6-(propylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11618700
M. Wt: 347.5 g/mol
InChI Key: SCKOWDRIXYLESA-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE: is a complex organic compound with the molecular formula C18H25N3OS2 This compound is characterized by its unique structure, which includes a pyrano[3,4-c]pyridine core, a morpholino group, and a propylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include pyridine derivatives, morpholine, and propylsulfanyl compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or propylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted pyrano[3,4-c]pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3,3-DIMETHYL-8-MORPHOLINO-6-(PROPYLSULFANYL)-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

3,3-dimethyl-8-morpholin-4-yl-6-propylsulfanyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C18H25N3O2S/c1-4-9-24-17-14(11-19)13-10-18(2,3)23-12-15(13)16(20-17)21-5-7-22-8-6-21/h4-10,12H2,1-3H3

InChI Key

SCKOWDRIXYLESA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCOCC3)C#N

Origin of Product

United States

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